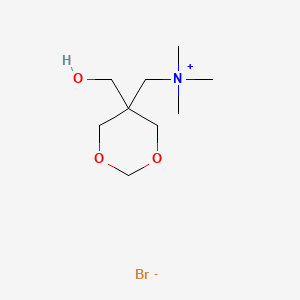
((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide is a quaternary ammonium compound with a unique structure that includes a dioxane ring and a trimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide typically involves the reaction of a dioxane derivative with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: Mild to moderate temperatures (20-60°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
科学的研究の応用
((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
作用機序
The mechanism of action of ((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide involves its interaction with cell membranes. The compound’s quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity
特性
CAS番号 |
878-62-6 |
|---|---|
分子式 |
C9H20BrNO3 |
分子量 |
270.16 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C9H20NO3.BrH/c1-10(2,3)4-9(5-11)6-12-8-13-7-9;/h11H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QPZCOIFHUDVBBR-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1(COCOC1)CO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


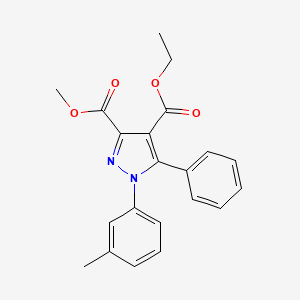
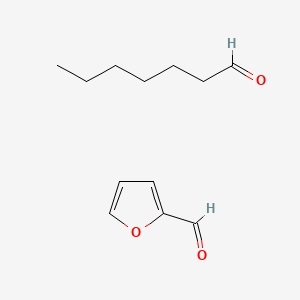
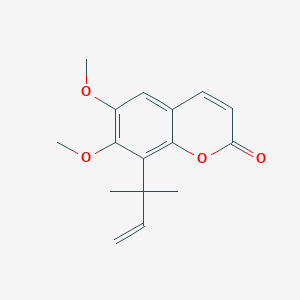
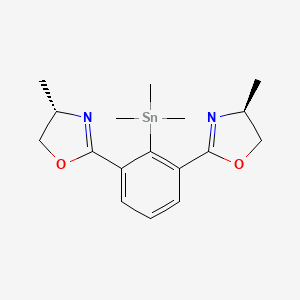
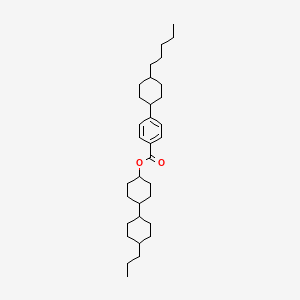

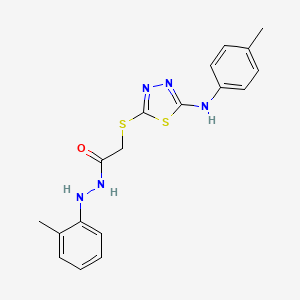
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
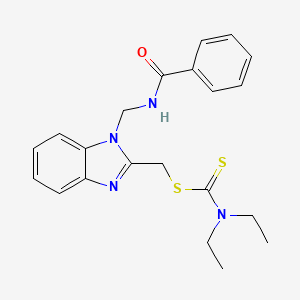
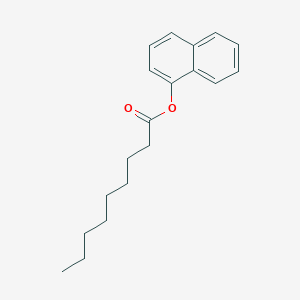
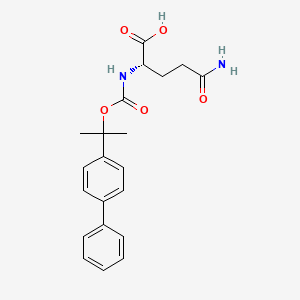
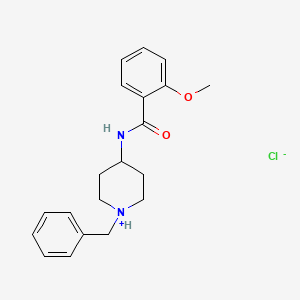
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)

